4-Propanoylbenzonitrile

Description

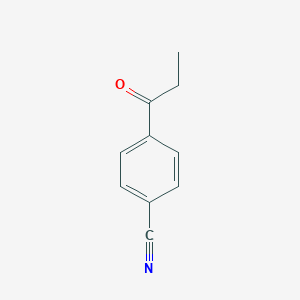

Structure

3D Structure

Properties

IUPAC Name |

4-propanoylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQBABYHFYWPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-propanoylbenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 4-Propanoylbenzonitrile

Introduction

This compound, also known as 4-cyanopropiophenone, is a key chemical intermediate possessing a unique molecular architecture that makes it valuable in medicinal chemistry and materials science.[1] The molecule integrates a propiophenone core with a para-substituted nitrile group, creating a scaffold with distinct electronic and steric properties. The electron-withdrawing nature of both the propanoyl and nitrile functionalities deactivates the aromatic ring, influencing its reactivity in electrophilic substitution, while the carbonyl and cyano groups themselves offer sites for a diverse range of chemical transformations.[1]

This guide provides a comprehensive overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's characteristics for application in synthesis, analytical method development, and molecular design. We will explore its physical state, solubility, acidity/basicity, and spectroscopic signature, grounding our discussion in established analytical principles and providing actionable experimental protocols.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

Chemical Structure

The structure consists of a benzene ring substituted at the 1 and 4 positions with a propanoyl group (-COC₂H₅) and a nitrile group (-C≡N), respectively.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 52129-98-3 | BenchChem[1], PubChem[2] |

| Molecular Formula | C₁₀H₉NO | PubChem[2] |

| Molecular Weight | 159.18 g/mol | BenchChem[1], PubChem[2] |

| SMILES | CCC(=O)C1=CC=C(C=C1)C#N | PubChem[2] |

| InChIKey | ICQBABYHFYWPRD-UHFFFAOYSA-N | BenchChem[1], PubChem[2] |

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various environments. While specific experimental data for this compound is not consistently published in readily accessible databases, we can infer its properties based on its structure and data from analogous compounds, such as its parent molecule, propiophenone.

Melting and Boiling Point

The melting point provides a crucial indicator of purity, while the boiling point reflects the volatility of the compound.

-

Melting Point: Experimental values for this compound are not widely reported. However, we can estimate its properties relative to propiophenone, which has a reported melting point of 18.6 °C.[3][4] The addition of a polar nitrile group to the aromatic ring increases the molecule's polarity and potential for dipole-dipole interactions, which would be expected to raise the melting point significantly compared to propiophenone. Therefore, this compound is expected to be a solid at room temperature.

-

Boiling Point: Propiophenone has a boiling point of 218 °C.[3] Due to the increased molecular weight and polarity, the boiling point of this compound will be substantially higher than this.

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[5][6][7]

-

Sample Preparation: Place a small amount of finely powdered, dry this compound on a clean surface. Tap the open end of a capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample at a rapid rate (5-10 °C/min) to find an approximate melting range.[8]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate of 1-2 °C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point range is reported as T₁-T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.[8]

Solubility Profile

Solubility is a critical parameter in drug discovery, affecting bioavailability and formulation.[2]

-

Aqueous Solubility: Propiophenone is reported as insoluble in water.[4][9][10] The presence of the polar nitrile group may slightly increase aqueous solubility, but this compound is expected to remain sparingly soluble or practically insoluble in water.

-

Organic Solvents: Like propiophenone, it is expected to be miscible with common organic solvents such as ethanol, ether, acetone, and chlorinated solvents.[3][9]

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][11][12][13]

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol). The excess solid is crucial to ensure saturation is reached.[13]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium, typically 24-48 hours.[11][13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot from the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.[2]

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze the filtered supernatant and the standards using a validated analytical method, such as HPLC-UV or GC-MS.

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility in that solvent at the specified temperature.

Caption: Integrated workflow for physicochemical characterization.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

-

GHS Hazard Statements: According to aggregated data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed. [2] * H312: Harmful in contact with skin. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H332: Harmful if inhaled. [2]* Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

This compound is a multifunctional compound whose physicochemical properties are dictated by the interplay between its aromatic core, propanoyl substituent, and nitrile group. While some experimental data points like a precise melting point require direct measurement, a robust profile can be established through spectroscopic analysis and comparison with structural analogs. The protocols and data presented in this guide offer a solid foundation for researchers to confidently utilize this compound in their work, from designing synthetic routes to developing analytical methods and predicting its behavior in complex systems.

References

-

The chlorination of propiophenone; determination of pKa value and of the course of the reaction. (2025, August 6). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-propanone. PubChem Compound Database. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile, 4-[(2-propenylimino)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

CBSE Academic. (n.d.). Sample Paper (2024-25). Retrieved from [Link]

-

SYNTHETIKA. (n.d.). Propiophenone. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2022, April 11). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Propanoylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

University of Houston-Downtown. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H9NO | CID 10773246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. Propiophenone BzEt Propiophenone p.a. - SYNTHETIKA [synthetikaeu.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. medchem.unistra.fr [medchem.unistra.fr]

- 8. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. manavchem.com [manavchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 898766-12-6|3'-Cyano-2,2-dimethylpropiophenone|BLD Pharm [bldpharm.com]

- 12. Benzonitrile - Wikipedia [en.wikipedia.org]

- 13. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to 4-Propanoylbenzonitrile: Synthesis, Safety, and Applications

This technical guide provides a comprehensive overview of 4-propanoylbenzonitrile (also known as 4-cyanopropiophenone), a key chemical intermediate in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on its chemical identity, safety protocols, synthesis, reactivity, and analytical characterization.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a bifunctional aromatic molecule featuring a ketone and a nitrile group in a para-substitution pattern. This unique arrangement makes it a valuable building block for creating more complex molecular architectures.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 52129-98-3 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-cyanopropiophenone, 4-Propionylbenzonitrile, 4'-Cyanopropiophenone | [2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| InChIKey | ICQBABYHFYWPRD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)C#N | [2] |

| XLogP3 (Computed) | 2.1 | [2] |

| Topological Polar Surface Area | 40.9 Ų | [2] |

| Appearance | Predicted: White to off-white solid | N/A |

Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature. Values should be determined experimentally before use.

Section 2: Comprehensive Safety and Handling

As a research chemical, this compound requires careful handling. The following safety data is aggregated from GHS classifications and represents a critical foundation for a laboratory risk assessment.[2]

Table 2: GHS Hazard and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Codes (Examples) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P403+P233 |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle product exclusively in a certified chemical fume hood to minimize inhalation risk. Ensure an eyewash station and safety shower are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Section 3: Synthesis and Reactivity

The synthesis of this compound is most commonly approached via Friedel-Crafts acylation. However, this reaction presents a classic challenge in electrophilic aromatic substitution. The cyano group (-CN) is a potent electron-withdrawing group, which deactivates the benzonitrile ring towards electrophilic attack, making the reaction more challenging than with activated rings like anisole.

Friedel-Crafts Acylation of Benzonitrile

The core transformation involves the reaction of benzonitrile with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: General workflow for the Friedel-Crafts acylation of benzonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension in an ice bath (0 °C).

-

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring. After the addition is complete, add benzonitrile (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition of benzonitrile, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by cold water and concentrated HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Key Chemical Reactivity

The dual functionality of this compound allows for selective chemical transformations, making it a versatile intermediate.

Caption: Key reaction pathways for this compound.

-

Selective Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the nitrile group intact.

-

Selective Nitrile Reduction: The nitrile can be reduced to a primary amine using catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), preserving the ketone.

-

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the nitrile functionalities.

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, respectively.

Section 4: Applications in Medicinal Chemistry

This compound is a valuable scaffold in drug discovery.[1] The propiophenone core is a common feature in bioactive molecules, and the para-substituted nitrile group serves several critical functions:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor, enabling strong interactions with biological targets like enzyme active sites.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Bioisostere: It can act as a bioisostere for other functional groups, such as aldehydes or amides, allowing chemists to fine-tune a molecule's steric and electronic properties to optimize target binding and selectivity.

While not a component of a major marketed drug itself, the 4-cyanophenyl ketone motif is explored in the synthesis of various enzyme inhibitors and receptor modulators. For instance, it is a key structural element in the development of inhibitors for enzymes where mimicking a substrate's carbonyl group with a nitrile is advantageous for binding affinity.

Section 5: Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of this compound.

Table 3: Predicted Analytical Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the ~7.7-8.1 ppm range (AA'BB' system).Propanoyl CH₂: Quartet at ~2.9-3.1 ppm.Propanoyl CH₃: Triplet at ~1.1-1.3 ppm. |

| ¹³C NMR | C=O: ~198-200 ppm.Aromatic C-CN: ~115-117 ppm.C≡N: ~118-120 ppm.Aromatic CH: Two signals at ~128-133 ppm.Aromatic C-C=O: ~139-141 ppm.Propanoyl CH₂: ~30-32 ppm.Propanoyl CH₃: ~8-10 ppm. |

| IR Spectroscopy | C≡N Stretch: Strong, sharp peak at ~2220-2230 cm⁻¹.C=O Stretch: Strong, sharp peak at ~1680-1700 cm⁻¹.Aromatic C-H Stretch: Peaks >3000 cm⁻¹.Aliphatic C-H Stretch: Peaks <3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 159.Base Peak: m/z = 130 (Loss of ethyl radical, •C₂H₅).Other Fragments: m/z = 102 (Loss of propanoyl group, •COC₂H₅).[2] |

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Interpretation:

-

Chemical Shift: Confirm the presence of signals in the expected regions for aromatic, methylene, and methyl protons.

-

Integration: Verify the proton ratio is 4H (aromatic) : 2H (CH₂) : 3H (CH₃).

-

Multiplicity: Confirm the splitting patterns: the aromatic protons appear as two distinct doublets characteristic of a 1,4-disubstituted benzene ring. The CH₂ protons should appear as a quartet due to coupling with the adjacent CH₃ group, and the CH₃ protons should appear as a triplet due to coupling with the adjacent CH₂ group.

-

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Benzonitrile, 4-[(2-propenylimino)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10773246, this compound. Retrieved January 14, 2026, from [Link]

Sources

Spectroscopic Unveiling of 4-Propanoylbenzonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-propanoylbenzonitrile, a key chemical intermediate in medicinal chemistry and drug discovery.[1] The unique molecular architecture of this compound, featuring a propiophenone core with a para-substituted nitrile group, presents a rich landscape for spectroscopic exploration.[1] Understanding its spectral signature is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in complex reaction mechanisms. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but the underlying principles and experimental considerations that render these techniques indispensable in modern chemical research.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular framework of this compound.

| Property | Value | Source |

| Molecular Formula | C10H9NO | [2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 52129-98-3 | [1][2] |

| InChI Key | ICQBABYHFYWPRD-UHFFFAOYSA-N | [1] |

The interplay between the propanoyl group, the nitrile functionality, and the aromatic ring dictates the compound's chemical behavior and, consequently, its spectroscopic characteristics.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their electronic environments.

Predicted ¹³C NMR Chemical Shifts:

While experimental data from a specific source is not available in the provided search results, typical chemical shift ranges for the carbon environments in this compound can be predicted based on established principles.[3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 195-205 | The deshielding effect of the double bond to oxygen places the carbonyl carbon significantly downfield. |

| Nitrile (C≡N) | 110-120 | The sp-hybridized carbon of the nitrile group appears in this characteristic region.[3] |

| Aromatic C1 (quaternary, attached to C=O) | 135-145 | The electron-withdrawing nature of the propanoyl group deshields this carbon. |

| Aromatic C2, C6 (ortho to C=O) | 128-132 | These carbons are influenced by the carbonyl group. |

| Aromatic C3, C5 (meta to C=O) | 128-132 | These carbons are also part of the aromatic system. |

| Aromatic C4 (quaternary, attached to C≡N) | 110-120 | The nitrile group's influence is observed here. |

| Methylene (-CH2-) | 30-40 | This aliphatic carbon is adjacent to the carbonyl group. |

| Methyl (-CH3) | 8-15 | The terminal methyl group is the most shielded carbon. |

Experimental Protocol for ¹³C NMR:

A standard protocol for acquiring a ¹³C NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. Key parameters to optimize include the number of scans (typically several hundred to a few thousand for ¹³C), relaxation delay, and spectral width.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Causality in Experimental Choices:

-

Deuterated Solvents: These are used to avoid large solvent signals that would overwhelm the analyte signals. The deuterium lock signal is also used for field frequency stabilization.

-

Proton Decoupling: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom. This enhances the signal-to-noise ratio.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Features:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (ortho to C=O) | 7.8-8.1 | Doublet | 2H | The electron-withdrawing carbonyl group deshields these protons, shifting them downfield. They are split by the adjacent meta protons. |

| Aromatic (meta to C=O) | 7.6-7.8 | Doublet | 2H | These protons are less deshielded than the ortho protons and are split by them. |

| Methylene (-CH₂-) | 2.9-3.2 | Quartet | 2H | The proximity to the electron-withdrawing carbonyl group deshields these protons. They are split into a quartet by the three adjacent methyl protons. |

| Methyl (-CH₃) | 1.1-1.3 | Triplet | 3H | These aliphatic protons are the most shielded. They are split into a triplet by the two adjacent methylene protons. |

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorptions for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| C≡N (Nitrile) | 2220-2240 | Strong, Sharp | The stretching vibration of the carbon-nitrogen triple bond is a very characteristic and strong absorption. |

| C=O (Ketone) | 1680-1700 | Strong | The carbonyl stretch is typically a strong and sharp peak. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |

| C-H (Aromatic) | 3000-3100 | Medium to Weak | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching vibrations of C-H bonds in the propanoyl side chain. |

| C=C (Aromatic) | 1400-1600 | Medium | Ring stretching vibrations of the benzene ring. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Trustworthiness of the Protocol: The ATR-FTIR method is rapid, requires minimal sample preparation, and provides high-quality spectra for solid samples, making it a reliable technique for routine analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.

Expected Mass Spectrum of this compound:

The PubChem entry for this compound indicates a GC-MS spectrum with top peaks at m/z 130 and 102.[2]

| m/z | Proposed Fragment | Rationale |

| 159 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |

| 130 | [M - C₂H₅]⁺ | Loss of the ethyl group from the propanoyl side chain is a likely fragmentation pathway. |

| 102 | [M - C₂H₅CO]⁺ or [C₇H₄N]⁺ | This could result from cleavage of the bond between the carbonyl carbon and the aromatic ring, or further fragmentation. |

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis.

Expertise in Interpretation: The fragmentation pattern is a molecular fingerprint. The stability of the benzoyl cation and the nitrile-substituted aromatic ring will heavily influence the observed fragments. Computational chemistry can be a valuable tool for predicting and confirming fragmentation pathways.[1]

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for an unambiguous identification and characterization of this important chemical building block. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for chemical analysis. This guide has provided not only the expected spectral data but also the rationale behind the experimental methodologies, empowering researchers to confidently acquire and interpret their own data for this compound and related compounds.

References

-

This compound | C10H9NO | CID 10773246 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

solubility of 4-propanoylbenzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Propanoylbenzonitrile in Organic Solvents

Executive Summary

This compound is a chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its solubility in various organic solvents is a critical parameter that dictates its handling, reactivity, and formulation potential. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining and modeling the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles, authoritative experimental protocols, and thermodynamic modeling techniques required to systematically investigate its solubility profile. We furnish researchers, scientists, and drug development professionals with the necessary framework to assess solvent selection, predict dissolution behavior, and generate reliable solubility data.

Introduction to this compound

This compound, also known as 4-cyanopropiophenone, is a bifunctional organic molecule featuring a propiophenone backbone substituted with a para-cyano group.[1][2] The presence of both a ketone (propanoyl group) and a nitrile group on a benzene ring imparts a unique electronic and steric character, making it a valuable intermediate in the synthesis of more complex bioactive molecules.[1] The nitrile group, in particular, is a key functional group in modern drug design, often acting as a hydrogen bond acceptor to enhance binding affinity and selectivity for biological targets.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes like crystallization, and for formulation development in pharmaceutical applications.[3][4]

Physicochemical Properties Influencing Solubility

The dissolution of a solute in a solvent is governed by the interplay of intermolecular forces. A thorough understanding of the physicochemical properties of both the solute (this compound) and the solvent is the first step in predicting and explaining solubility behavior.

Solute: this compound

The structure of this compound contains a polar aromatic system with two electron-withdrawing groups. The nitrile group (C≡N) has a strong dipole moment, and the carbonyl group (C=O) in the propanoyl chain is also polar and can act as a hydrogen bond acceptor. The benzene ring and the ethyl part of the propanoyl group contribute to its nonpolar character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₉NO | [2][5] |

| Molecular Weight | 159.18 g/mol | [2] |

| CAS Number | 52129-98-3 | [2] |

| Structure (SMILES) | CCC(=O)C1=CC=C(C=C1)C#N | [2][5] |

| Predicted XlogP | 2.1 |[5] |

Common Organic Solvents

The choice of solvent is critical. Solvents are selected based on their polarity, hydrogen bonding capability, and ability to interact favorably with the solute. A range of solvents from different chemical classes should be considered to capture a comprehensive solubility profile.

Table 2: Properties of Selected Organic Solvents at 25 °C (unless specified)

| Solvent | Formula | Dielectric Constant | Dipole Moment (D) | Type | Boiling Point (°C) |

|---|---|---|---|---|---|

| Methanol | CH₄O | 32.7 | 1.70 | Protic | 64.7 |

| Ethanol | C₂H₆O | 24.5 | 1.69 | Protic | 78.3 |

| Isopropanol | C₃H₈O | 19.9 | 1.66 | Protic | 82.3[6] |

| Acetone | C₃H₆O | 20.7 | 2.88 | Aprotic | 56.5 |

| Acetonitrile | C₂H₃N | 37.5 | 3.92 | Aprotic | 81.6 |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 1.78 | Aprotic | 77.1 |

| Toluene | C₇H₈ | 2.38 | 0.36 | Nonpolar | 110.6 |

(Data compiled from[7],[8], and[9])

Theoretical Framework of Solubility

Solubility is the thermodynamic equilibrium concentration of a solute in a solvent at a given temperature and pressure.[10] The dissolution process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid this compound.

-

Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Forming Solute-Solvent Bonds: Energy is released when the solute molecule is solvated through favorable intermolecular interactions.

The overall enthalpy change of the solution determines whether the process is endothermic or exothermic. The spontaneity of dissolution is ultimately governed by the Gibbs free energy of solution (ΔG_soln), which incorporates both enthalpy and entropy changes.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[10][11] This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility.

Isothermal Shake-Flask Protocol

This protocol describes a self-validating system for generating reliable solubility data.

Step 1: Preparation

-

Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[11]

-

Add a known volume or mass of the selected organic solvent to each vial.

Step 2: Equilibration

-

Place the vials in a constant-temperature orbital shaker or water bath. Temperature control is critical as solubility is highly temperature-dependent.[10]

-

Agitate the vials for a predetermined period (e.g., 24-72 hours). The required time should be established by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.[12]

Step 3: Phase Separation

-

Allow the vials to rest at the equilibrium temperature for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

Step 4: Analysis

-

Accurately dilute the filtered sample with a known volume of mobile phase or a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][14]

Step 5: Calculation

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in desired units, such as mole fraction (x), molarity (mol/L), or mass/volume (g/L). Mole fraction is preferred for thermodynamic modeling.[15]

Caption: Isothermal Shake-Flask Experimental Workflow.

Thermodynamic Modeling of Solubility Data

Once experimental data is collected at various temperatures, thermodynamic models can be used to correlate the data and derive valuable thermodynamic parameters.[16] This allows for interpolation of solubility at intermediate temperatures and provides insight into the dissolution process.

Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[17] It is widely used due to its simplicity and good correlation performance.[16][18][19]

The equation is expressed as: ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are empirical parameters obtained by fitting the model to the experimental data. Parameter B relates to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity change of dissolution.[20]

Jouyban-Acree Model

For solubility in binary solvent mixtures, the Jouyban-Acree model is one of the most accurate and widely used correlation models.[15][21][22][23] It accounts for the non-ideal mixing behavior of the solvents.

The model is expressed as: ln(x_m,T) = w₁ ln(x₁,T) + w₂ ln(x₂,T) + (w₁w₂/T) Σ[Jᵢ(w₁ - w₂)^i]

where:

-

x_m,T is the solute mole fraction solubility in the mixture at temperature T.

-

w₁ and w₂ are the mass or mole fractions of the solvents in the mixture.

-

x₁,T and x₂,T are the solute solubilities in the pure solvents 1 and 2.

-

Jᵢ are the model constants that represent the non-ideal interactions.

van't Hoff Equation

The van't Hoff equation can be used to calculate the apparent thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°_sol), entropy (ΔS°_sol), and Gibbs free energy (ΔG°_sol) from the temperature dependence of solubility.[16][20]

The relationship is given by: ln(x) = -ΔH°_sol / (RT) + ΔS°_sol / R

where:

-

R is the universal gas constant.

-

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°_sol/R and an intercept of ΔS°_sol/R. This allows for the determination of the enthalpy and entropy of solution.

Caption: Relationship between experimental data and modeling.

Predicted Solubility Behavior and Solvent Selection

In the absence of published experimental data, we can make expert predictions based on physicochemical principles.

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen and nitrile nitrogen of this compound. Good solubility is expected in these solvents, likely decreasing with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to the decreasing polarity.[24][25]

-

Polar Aprotic Solvents (Acetone, Acetonitrile, Ethyl Acetate): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the solute. Acetone, being structurally similar to the propanoyl group, is expected to be an excellent solvent. Acetonitrile, with its high polarity, should also effectively solvate the molecule.[26]

-

Nonpolar Solvents (Toluene): Solubility is expected to be low in nonpolar solvents. The energy required to break the strong solute-solute interactions in the crystal lattice would not be sufficiently compensated by the weak van der Waals forces formed with toluene.

A systematic study would begin with solvents like methanol, ethanol, acetone, and acetonitrile, followed by less polar options to establish a comprehensive profile.

Table 3: Hypothetical Experimental Data Table for this compound

| Temperature (T/K) | Mole Fraction Solubility (x₁) in Methanol | Mole Fraction Solubility (x₁) in Acetone |

|---|---|---|

| 293.15 | N/A | N/A |

| 298.15 | N/A | N/A |

| 303.15 | N/A | N/A |

| 308.15 | N/A | N/A |

| 313.15 | N/A | N/A |

(N/A: Data not available in published literature. This table serves as a template for reporting experimentally determined values.)

Conclusion

This technical guide establishes a robust framework for investigating the . By combining an understanding of its physicochemical properties with rigorous experimental methodologies like the isothermal shake-flask method, researchers can generate high-quality, reliable data. Subsequent application of thermodynamic models such as the Modified Apelblat and van't Hoff equations allows for data correlation and the derivation of key thermodynamic parameters. This comprehensive approach is essential for advancing the use of this compound in pharmaceutical and chemical research, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

References

-

Jouyban, A. (2008). Drug Solubility Correlation Using the Jouyban–Acree Model. MDPI. Available at: [Link]

-

Klamt, A., et al. (2020). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Shayanfar, A., & Jouyban, A. (2013). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

-

Goryachev, A., et al. (2023). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. Available at: [Link]

-

Klamt, A., et al. (2020). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

-

Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria. PubMed. Available at: [Link]

-

Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. ResearchGate. Available at: [Link]

-

Acree, W. E. (2018). Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation. Taylor & Francis Online. Available at: [Link]

-

Unarkar, M. (2016). solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Cole, D. J., et al. (2021). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Jouyban, A. (2023). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. ResearchGate. Available at: [Link]

-

Chen, P., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. Available at: [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

-

Wang, Z., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Unknown. (n.d.). Apelblat equation and λh equation fitting parameters of vanillin in... ResearchGate. Available at: [Link]

-

Li, Y., et al. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

-

Unknown. (n.d.). RSC Advances. RSC Publishing. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO). Available at: [Link]

-

Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Propanoylbenzonitrile. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenepropanenitrile, 4-methoxy-. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Isopropyl alcohol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropanol. PubChem. Available at: [Link]

-

Unknown. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. ResearchGate. Available at: [Link]

-

ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

Unknown. (2011). (PDF) Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. ResearchGate. Available at: [Link]

-

Queiroz, C. A. (2017). What solvents/fluids are immiscible with IPA (2-propanol)? ResearchGate. Available at: [Link]

-

Hoye, T. R. (2022). Properties of Common Organic Solvents. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H9NO | CID 10773246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 5. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 6. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Properties of Solvents Used in Organic Chemistry [murov.info]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. researchgate.net [researchgate.net]

- 16. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 4-Propanoylbenzonitrile Derivatives: A Technical Guide for Drug Discovery

Introduction: The 4-Propanoylbenzonitrile Scaffold - A Versatile Core for Therapeutic Innovation

In the landscape of medicinal chemistry, the benzonitrile moiety is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of novel therapeutics. This guide focuses on a specific, yet underexplored, class of these compounds: This compound derivatives . The presence of a propanoyl group at the para-position of the benzonitrile ring introduces a distinct combination of a flexible alkyl chain and a reactive keto group, offering rich opportunities for structural modification and interaction with biological targets.

This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing upon established principles of medicinal chemistry and extrapolating from the known activities of structurally related compounds. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory applications of this scaffold, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The fight against cancer necessitates the development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. The this compound scaffold presents a promising starting point for the design of such agents, with the potential to interfere with key cellular processes essential for tumor growth and survival.

Rationale for Anticancer Potential: Insights from Related Structures

Several classes of benzonitrile-containing compounds have demonstrated significant anticancer activity. Notably, derivatives of benzoyl-aryl-thiazoles and benzotriazole-acrylonitriles have been identified as potent inhibitors of tubulin polymerization.[1][2] Tubulin, the protein subunit of microtubules, is a critical component of the cellular cytoskeleton and the mitotic spindle, making it a well-validated target for cancer chemotherapy.[3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

Furthermore, the benzonitrile moiety is present in numerous kinase inhibitors, which target the signaling pathways that drive cancer cell proliferation and survival.[5][6] The propanoyl group of the this compound core could potentially be modified to interact with the ATP-binding site or allosteric sites of various kinases, offering a pathway to develop selective kinase inhibitors.

Synthetic Strategy for this compound Analogs

The synthesis of a library of this compound derivatives can be achieved through established organic chemistry methodologies. A general synthetic route is outlined below:

Sources

- 1. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]

literature review on the synthesis of substituted benzonitriles

An In-depth Technical Guide to the Synthesis of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates and final targets in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Their utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into amines, amides, carboxylic acids, and tetrazoles.[2] This guide provides an in-depth analysis of the core synthetic methodologies for preparing these valuable compounds, focusing on the underlying principles, practical considerations, and field-proven protocols for researchers, scientists, and drug development professionals.

Guiding Principle: Choosing the Right Path

The selection of a synthetic route to a target benzonitrile is not arbitrary; it is a decision guided by the nature of the available starting materials, the required substitution pattern, functional group compatibility, and desired scale. A logical workflow can help navigate these choices.

Caption: Decision workflow for selecting a benzonitrile synthesis route.

Classical Cyanation Methods: The Foundation

The Sandmeyer Reaction: From Anilines to Nitriles

Mechanism and Causality: The reaction proceeds through a free-radical mechanism.[5][6] The key is the in situ generation of a highly reactive arenediazonium salt from the aniline using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to prevent decomposition.[6][7] A copper(I) cyanide salt then acts as both a catalyst and the cyanide source. A single electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, dinitrogen gas, and copper(II).[6] The aryl radical then abstracts the cyanide group from the copper complex to form the benzonitrile product and regenerate the copper(I) catalyst.[6][8]

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Sandmeyer's Reaction: Mechanism, Reagents & Examples | Chemca [chemca.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

A Quantum Mechanical Investigation of the Electronic Structure of 4-Propanoylbenzonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, a profound understanding of a molecule's electronic architecture is paramount for the rational design of novel therapeutic agents. 4-Propanoylbenzonitrile, a compound featuring a propiophenone core with a para-substituted cyano group, represents a valuable scaffold in drug discovery due to the versatile chemical reactivity of its constituent functional groups.[1] This technical guide provides a comprehensive exploration of the electronic structure of this compound through state-of-the-art theoretical calculations. We delve into the causality behind the selection of computational methodologies, offering a field-proven protocol for determining key electronic properties. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the quantum mechanical underpinnings that govern the behavior of this important molecular framework.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a molecule of significant interest in the field of drug discovery. Its structure, which combines a propanoyl group and a nitrile group on a central benzene ring, offers multiple sites for chemical modification and interaction with biological targets. The nitrile group, in particular, is a key functional group in contemporary drug design, often acting as a hydrogen bond acceptor to enhance binding affinity and selectivity.[1] The overall electronic distribution within the molecule, governed by the interplay of these functional groups, dictates its reactivity, polarity, and potential for intermolecular interactions – all critical factors in its efficacy as a potential drug candidate.

A detailed understanding of the electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals, and the nature of electronic transitions, can provide invaluable insights for:

-

Predicting Reactivity: Identifying electron-rich and electron-deficient regions to foresee sites of metabolic activity or chemical derivatization.

-

Optimizing Binding Affinity: Understanding the electrostatic potential to guide the design of analogues with improved interactions with target proteins.

-

Interpreting Spectroscopic Data: Correlating theoretical calculations with experimental observations to confirm molecular structure and purity.

This guide will provide a robust theoretical framework for elucidating these properties using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[2]

Theoretical Framework: The Power of Density Functional Theory (DFT)

To investigate the electronic properties of this compound, we employ Density Functional Theory (DFT). DFT has emerged as a leading method in computational chemistry due to its excellent balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[2] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach that still captures the effects of electron correlation.

The choice of the DFT functional and basis set is critical for obtaining reliable results. For the calculations outlined in this guide, we have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used and well-validated functional that often provides excellent agreement with experimental data for a broad range of organic molecules.

The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also a crucial parameter. We have chosen the 6-311++G(d,p) basis set. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions ("++") is important for describing the behavior of electrons far from the nucleus, which is relevant for calculating properties like electron affinity and polarizability. The polarization functions ("(d,p)") allow for a more accurate description of bonding by accounting for the distortion of atomic orbitals in the molecular environment.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for performing theoretical calculations on the electronic structure of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Figure 1: A schematic representation of the computational workflow for the theoretical analysis of this compound.

Molecular Input and Geometry Optimization

-

Molecule Construction: The initial 3D structure of this compound is built using a molecular modeling program such as GaussView or Avogadro.

-

Geometry Optimization: A geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation of the molecule. This step is crucial as all subsequent electronic property calculations are dependent on an accurate molecular geometry.

Vibrational Frequency Analysis

-

Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

-

Verification of Minimum Energy Structure: The results of the frequency calculation are checked to ensure that there are no imaginary frequencies. The presence of imaginary frequencies would indicate that the optimized structure is a transition state rather than a stable minimum.

-

Zero-Point Energy Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energy.

Electronic Property Calculations

With the optimized and verified geometry, a series of single-point energy calculations are performed to determine the electronic properties of interest:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack.

-

Dipole Moment: The total dipole moment and its vector components are calculated to quantify the overall polarity of the molecule.

-

UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Calculated Electronic Properties and Discussion

The following table summarizes the key electronic properties of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Units |

| Total Energy (with ZPVE) | -514.933 | Hartrees |

| HOMO Energy | -7.35 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 5.46 | eV |

| Dipole Moment | 2.98 | Debye |

| First Major Electronic Transition (λmax) | 265 | nm |

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated HOMO-LUMO gap of 5.46 eV suggests that this compound is a relatively stable molecule. The spatial distribution of these orbitals reveals important insights into the molecule's reactivity. The HOMO is primarily localized on the benzene ring and the propanoyl group, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, with significant contributions from the nitrile and carbonyl groups, suggesting these are the primary sites for nucleophilic attack.

Figure 2: A simplified energy level diagram showing the HOMO and LUMO of this compound.

Molecular Electrostatic Potential and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (negative potential), while the blue regions indicate areas of low electron density (positive potential). For this compound, the most negative potential is localized around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group. This confirms their role as hydrogen bond acceptors. The hydrogen atoms of the benzene ring and the propanoyl group exhibit a positive potential, making them potential hydrogen bond donors. This information is critical for understanding how the molecule might interact with a biological target.

Dipole Moment and Polarity

Simulated UV-Vis Spectrum

The TD-DFT calculation predicts a major electronic absorption peak at approximately 265 nm. This absorption corresponds to a π → π* transition, primarily involving the excitation of an electron from the HOMO to the LUMO. While a published experimental UV-Vis spectrum for this compound is not available for direct comparison, the ultraviolet spectrum of the parent molecule, benzonitrile, shows a primary absorption band at 224 nm and a secondary band at 271 nm. The calculated λmax for this compound is in reasonable agreement with the secondary band of benzonitrile, with the substitution of the propanoyl group causing a slight shift in the absorption wavelength.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical investigation of the electronic structure of this compound using Density Functional Theory. The detailed computational protocol and the resulting analysis of the frontier molecular orbitals, molecular electrostatic potential, dipole moment, and simulated UV-Vis spectrum provide a robust framework for understanding the fundamental electronic properties of this important medicinal chemistry scaffold.

The insights gained from these calculations can be directly applied to the rational design of novel drug candidates based on the this compound core. By understanding the interplay of its electronic features, researchers can make more informed decisions regarding chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Future work should focus on obtaining experimental data for the UV-Vis spectrum and dipole moment of this compound to further validate the theoretical models presented here. Additionally, extending these computational studies to investigate the interaction of this compound and its derivatives with specific biological targets would provide even greater insights for drug development efforts.

References

-

Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

Sources

An In-depth Technical Guide to 4-Propanoylbenzonitrile: From Historical Synthesis Principles to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-propanoylbenzonitrile, a key chemical intermediate in medicinal chemistry and drug discovery. Eschewing a rigid template, this document delves into the foundational synthetic principles that likely governed its first preparation, its detailed chemical characteristics, modern synthetic protocols, and its significance as a molecular scaffold for bioactive compounds.

Introduction to a Versatile Scaffold

This compound, also known as 4-cyanopropiophenone, is a bifunctional aromatic compound featuring a propanoyl group and a nitrile moiety at the para positions of a benzene ring. This specific arrangement of electron-withdrawing groups and a reactive ketone makes it a valuable building block in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the nitrile group can act as a key hydrogen bond acceptor or as a bioisostere for other functional groups, enhancing binding affinity and selectivity for biological targets.

| Property | Value | Source |

| CAS Number | 52129-98-3 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-cyanopropiophenone, 4-propionylbenzonitrile |

Historical Synthetic Context: The Legacy of Friedel-Crafts

The most probable historical and contemporary approach to synthesizing this compound is through the Friedel-Crafts acylation of a suitable benzene derivative. However, a direct acylation of benzonitrile with propanoyl chloride presents a significant regiochemical challenge. The nitrile group is a deactivating, meta-directing substituent on the benzene ring. Consequently, a direct Friedel-Crafts reaction would predominantly yield the undesired meta-isomer, 3-propanoylbenzonitrile.

To achieve the desired para-substitution, a more strategic synthetic design is necessary, a principle well-understood since the early days of electrophilic aromatic substitution chemistry.

Methodological & Application

The Strategic Utility of 4-Propanoylbenzonitrile in Modern Organic Synthesis: Applications and Protocols for Pharmaceutical Development

Abstract

4-Propanoylbenzonitrile, also known as 4'-cyanopropiophenone, is a bifunctional aromatic ketone that has emerged as a highly versatile and valuable building block in the landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring a reactive propanoyl group and a synthetically malleable nitrile moiety on a phenyl ring, offers a dual handle for a variety of chemical transformations. This allows for the strategic construction of complex molecular scaffolds found in numerous biologically active compounds. The nitrile group, a key functionality in modern drug design, often serves as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing binding affinity and selectivity for biological targets.[1][2] This application note provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of chiral intermediates crucial for the development of novel therapeutics. Detailed, field-proven protocols for key transformations are presented to empower researchers and drug development professionals in leveraging this important synthetic tool.

Introduction: Unveiling the Synthetic Potential of this compound

This compound is a crystalline solid with the molecular formula C₁₀H₉NO.[3] Its structure presents two primary sites for chemical modification: the electrophilic carbonyl carbon of the propanoyl group and the carbon-nitrogen triple bond of the nitrile. The interplay between these two functional groups, and their electronic influence on the aromatic ring, dictates the reactivity and synthetic applications of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52129-98-3 | [3] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-cyanopropiophenone, 4-Propionylbenzonitrile | [3] |

The presence of both a ketone and a nitrile allows for orthogonal chemical strategies, where one group can be selectively transformed while the other remains intact for subsequent reactions. This characteristic is of paramount importance in multi-step syntheses of complex pharmaceutical agents.

Core Applications in Pharmaceutical Synthesis

The true value of this compound as a building block is most evident in its application to the synthesis of chiral molecules. The propanoyl group can be enantioselectively reduced to a secondary alcohol, creating a stereocenter that is often a key feature in the pharmacophore of a drug candidate. This transformation is a cornerstone in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other targeted therapies.[4][5]

Enantioselective Reduction to Chiral Alcohols: A Gateway to Advanced Intermediates

The asymmetric reduction of the prochiral ketone in this compound to form a chiral alcohol, such as (S)- or (R)-4-(1-hydroxypropyl)benzonitrile, is a critical transformation.[6] These chiral alcohols are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for achieving high enantioselectivity in such transformations.[1][7][8]

The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[9] The mechanism involves the coordination of the borane to the nitrogen of the CBS catalyst, which in turn coordinates to the ketone's carbonyl oxygen. This ternary complex arranges the ketone in a sterically favored orientation, allowing for a face-selective hydride transfer from the borane to the carbonyl carbon, resulting in the formation of the desired enantiomer of the alcohol with high stereochemical fidelity.[8][9]

Caption: Workflow for the Enantioselective CBS Reduction.

Detailed Experimental Protocols

The following protocols are provided as a guide for the practical application of this compound in key synthetic transformations. These protocols are based on established methodologies and should be adapted and optimized for specific laboratory conditions and scales.

Protocol: Enantioselective Reduction of this compound via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the synthesis of (S)-4-(1-hydroxypropyl)benzonitrile from this compound using the (R)-2-methyl-CBS-oxazaborolidine catalyst.

Materials:

-

This compound

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (to a concentration of ~0.5 M).

-

Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add (R)-2-methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) dropwise via syringe.

-